3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-cyclohexyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQQQMPMEZFLGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588724 |

Source

|

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-cyclohexylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458529-74-3 |

Source

|

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-cyclohexylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid, a chiral β-amino acid that has garnered significant interest in medicinal chemistry. We will delve into its chemical identity, physicochemical properties, synthesis, analytical characterization, and its critical role as a versatile building block in the design and development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of this compound.

Introduction: The Significance of a Conformationally Constrained β-Amino Acid

This compound, often referred to as N-Boc-β-cyclohexyl-β-alanine, is a non-proteinogenic amino acid characterized by a cyclohexyl group attached to the β-carbon. This structural feature imparts significant conformational rigidity, a property highly sought after in the design of peptidomimetics and other bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group on the amine functionality renders it an ideal intermediate for solid-phase and solution-phase peptide synthesis.

The incorporation of β-amino acids like this one into peptide sequences can lead to peptides with enhanced stability against enzymatic degradation, a critical factor in improving the pharmacokinetic profile of peptide-based drugs.[1][2] Furthermore, the specific stereochemistry and the bulky cyclohexyl group can influence the binding affinity and selectivity of the resulting molecules to their biological targets.[3]

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a compound is the cornerstone of its effective application in research and development.

| Property | Value | Reference(s) |

| IUPAC Name | (3R)-3-cyclohexyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [4] |

| Synonyms | N-(tert-butoxycarbonyl)-3-cyclohexyl-beta-alanine, (R)-3-(Boc-amino)-3-cyclohexylpropionic acid | [5] |

| CAS Number | 1260606-26-5 (for the (R)-enantiomer) | [4] |

| Molecular Formula | C₁₄H₂₅NO₄ | [4][6] |

| Molecular Weight | 271.35 g/mol | [4][6] |

| Appearance | White to off-white solid | [5] |

| Storage Temperature | 2-8°C | [5] |

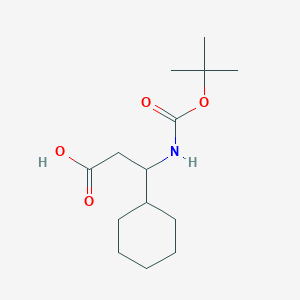

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of β-amino acids can be approached through various methodologies. A classical and effective method for the preparation of β-amino acids is the Rodionov reaction.[7][8] This one-pot reaction involves the condensation of an aldehyde, malonic acid, and ammonia (often generated in situ from ammonium acetate).[7]

Proposed Synthetic Protocol: A Modified Rodionov Reaction

This protocol outlines a plausible synthesis of this compound, adapted from the principles of the Rodionov reaction followed by Boc protection. The rationale behind this multi-step synthesis is to first construct the β-amino acid backbone and then protect the amino group for subsequent use in peptide synthesis.

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Methodology:

Step 1: Synthesis of 3-Amino-3-cyclohexyl-propionic acid (Rodionov Reaction)

-

To a round-bottom flask equipped with a reflux condenser, add cyclohexanecarboxaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (2.0 eq) in ethanol.

-

Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. A precipitate of the crude β-amino acid may form.

-

Filter the crude product and wash with cold ethanol. The filtrate can be concentrated under reduced pressure to yield a second crop.

Causality: The Rodionov reaction is a robust method for forming β-amino acids from aldehydes. Ammonium acetate serves as the ammonia source for the initial imine formation with the aldehyde. Malonic acid then acts as a nucleophile, attacking the imine, followed by decarboxylation to yield the β-amino acid. Ethanol is a suitable solvent for this reaction.

Step 2: N-Boc Protection

-

Dissolve the crude 3-Amino-3-cyclohexyl-propionic acid in a 1:1 mixture of dioxane and water.

-

Cool the solution in an ice bath and add sodium hydroxide (2.5 eq) to adjust the pH to ~10.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise while maintaining the temperature at 0-5°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Causality: The Boc group is a standard protecting group for amines in peptide synthesis. The reaction is performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity to attack the Boc anhydride. Dioxane/water is a common solvent system for this transformation.

Step 3: Work-up and Purification

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1N HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Causality: The acidic workup protonates the carboxylate, making the product soluble in organic solvents for extraction. Column chromatography is a standard method for purifying organic compounds to a high degree of purity.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ 10.0-12.0 (br s, 1H): Carboxylic acid proton (-COOH). This peak is often broad and may exchange with D₂O.

-

δ 4.8-5.2 (br d, 1H): NH proton of the Boc group.

-

δ 3.8-4.2 (m, 1H): Proton on the β-carbon (-CH(NHBoc)-).

-

δ 2.4-2.6 (m, 2H): Protons on the α-carbon (-CH₂COOH).

-

δ 0.8-1.8 (m, 11H): Protons of the cyclohexyl ring.

-

δ 1.45 (s, 9H): Protons of the tert-butyl group of the Boc protecting group.[9]

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ 175-178: Carboxylic acid carbonyl carbon (-COOH).

-

δ 155-157: Carbonyl carbon of the Boc group (-NHCOO-).

-

δ 79-81: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

-

δ 50-55: β-carbon (-CH(NHBoc)-).

-

δ 40-45: α-carbon (-CH₂COOH).

-

δ 40-43: Methine carbon of the cyclohexyl ring.

-

δ 28-32: Methyl carbons of the tert-butyl group (-C(CH₃)₃).

-

δ 25-35: Methylene carbons of the cyclohexyl ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

Characteristic Peaks (KBr pellet, cm⁻¹):

-

3300-2500 (broad): O-H stretch of the carboxylic acid, overlapping with the N-H stretch.

-

~3350: N-H stretch of the carbamate.

-

2930, 2850: C-H stretches of the cyclohexyl and tert-butyl groups.

-

~1710: C=O stretch of the carboxylic acid.

-

~1690: C=O stretch of the Boc carbamate.[4]

-

~1520: N-H bend (amide II band).[4]

Mass Spectrometry (MS)

Electrospray Ionization (ESI-MS):

-

[M+Na]⁺: Expected around m/z 294.3.

-

[M-H]⁻: Expected around m/z 270.3.

Fragmentation Pattern: Under tandem mass spectrometry (MS/MS), Boc-protected amino acids typically show characteristic fragmentation patterns. Common losses include the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da) from the parent ion.[10][11]

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in several areas of drug discovery.

Peptidomimetics and Enzyme Inhibitors

As a conformationally constrained β-amino acid, this compound is extensively used in the synthesis of peptidomimetics.[1][12] Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability.[12] The incorporation of this β-amino acid can induce specific secondary structures in peptides, which can be crucial for their biological activity.[2][3]

This building block has been utilized in the design of inhibitors for various enzymes, including:

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: DPP-4 is a key enzyme in glucose metabolism, and its inhibitors are used for the treatment of type 2 diabetes. The β-amino acid scaffold can mimic the dipeptide substrate of DPP-4.

-

Renin Inhibitors: Renin is an aspartyl protease that plays a crucial role in the regulation of blood pressure. The cyclohexyl group can occupy the hydrophobic S1 pocket of the renin active site, leading to potent inhibition.[1][3]

GABA Analogues and Neurological Disorders

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[13] GABA analogues are designed to modulate GABAergic neurotransmission and are used in the treatment of various neurological disorders, including epilepsy, neuropathic pain, and anxiety.[13] The cyclohexyl group in this compound can enhance lipophilicity, which may improve the blood-brain barrier penetration of the resulting molecules. While this specific compound is a precursor, its deprotected form can be incorporated into molecules designed as positive allosteric modulators of GABA receptors, enhancing the effect of GABA without directly activating the receptor.[14][15]

Sources

- 1. Novel renin inhibitors containing (2S,3S,5S)-2-amino-1-cyclohexyl-6-methyl-3,5-heptanediol fragment as a transition-state mimic at the P1-P1' cleavage site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pleiades.online [pleiades.online]

- 3. Renin inhibitors containing a pyridyl amino diol derived C-terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Boc-beta-cyclohexyl-L-alanine - 5 g [anaspec.com]

- 6. Structure-Based Design and In Silico Evaluation of a Lipophilic Cyclooctanoyl- Derivative as a Renin Inhibitor: Lessons from Withdrawn Aliskiren - PMC [pmc.ncbi.nlm.nih.gov]

- 7. farmaciajournal.com [farmaciajournal.com]

- 8. CN103497119B - Preparation method of Beta-amino acid - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of β-amino acid derivatives and their inhibitory profiles against some metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 15. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Boc-β-Cyclohexyl-alanine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathway for Boc-β-cyclohexyl-alanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and peptide science. The synthesis is strategically divided into two core transformations: the formation of a dehydroamino acid precursor via the Erlenmeyer-Plöchl reaction, followed by a stereoselective asymmetric hydrogenation to establish the desired chirality. This document will delve into the mechanistic underpinnings of each step, provide detailed experimental protocols, and discuss the critical parameters influencing reaction outcomes, including catalyst selection, reaction conditions, and purification strategies. The aim is to equip researchers and drug development professionals with the requisite knowledge to efficiently and reliably synthesize this valuable chiral building block.

Introduction: The Significance of Boc-β-Cyclohexyl-alanine

Non-proteinogenic amino acids, those not found among the 20 common protein-building amino acids, are invaluable tools in modern drug discovery and development. Their unique side chains and stereochemistries allow for the fine-tuning of peptide and small molecule therapeutics, enhancing properties such as metabolic stability, receptor affinity, and bioavailability.[1] Boc-β-cyclohexyl-L-alanine, in particular, is a sought-after building block. The bulky and hydrophobic cyclohexyl group can impart conformational rigidity to peptides and influence their binding to biological targets. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine functionality during peptide synthesis and is readily removed under acidic conditions.

The efficient and stereocontrolled synthesis of Boc-β-cyclohexyl-alanine is therefore a critical undertaking for chemists in the pharmaceutical and biotechnology sectors. This guide will focus on the most prevalent and reliable synthetic route, highlighting the key chemical principles and practical considerations for its successful implementation.

The Core Synthetic Strategy: A Two-Act Play

The most established and scientifically sound pathway to enantiomerically enriched Boc-β-cyclohexyl-alanine is a two-step sequence. This approach offers a logical and controllable method for constructing the target molecule with high stereochemical fidelity.

Caption: A high-level overview of the two-step synthesis of Boc-β-cyclohexyl-alanine.

Act I: The Erlenmeyer-Plöchl Reaction for Dehydroamino Acid Synthesis

The first critical step in the synthesis is the creation of the prochiral precursor, N-Boc-dehydro-β-cyclohexyl-alanine. The Erlenmeyer-Plöchl reaction, a classic named reaction in organic chemistry, provides an efficient route to this intermediate.[2] This reaction involves the condensation of an N-acylglycine (in our case, N-Boc-glycine) with an aldehyde (cyclohexanecarboxaldehyde) in the presence of a dehydrating agent, typically acetic anhydride, and a weak base like sodium acetate.

Mechanistic Insights

The reaction proceeds through the formation of an azlactone (oxazolone) intermediate. N-Boc-glycine is first cyclized by acetic anhydride to form the corresponding N-Boc-2-glycine azlactone. The methylene group of this azlactone is sufficiently acidic to be deprotonated by a weak base, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanecarboxaldehyde. Subsequent elimination of water from the aldol-type adduct yields the desired N-Boc-dehydro-β-cyclohexyl-alanine, often as its azlactone derivative, which can be hydrolyzed in a subsequent step or in situ.

Caption: The key stages of the Erlenmeyer-Plöchl reaction for the synthesis of the dehydroamino acid precursor.

Experimental Protocol: Synthesis of N-Boc-dehydro-β-cyclohexyl-alanine

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-Boc-glycine | 175.18 | 17.5 g | 0.1 |

| Cyclohexanecarboxaldehyde | 112.17 | 11.2 g | 0.1 |

| Acetic Anhydride | 102.09 | 30.6 g | 0.3 |

| Sodium Acetate | 82.03 | 8.2 g | 0.1 |

| Ethyl Acetate | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-Boc-glycine (17.5 g, 0.1 mol), cyclohexanecarboxaldehyde (11.2 g, 0.1 mol), and sodium acetate (8.2 g, 0.1 mol).

-

Add acetic anhydride (30.6 g, 0.3 mol) to the flask.

-

Heat the reaction mixture to 100 °C and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water with vigorous stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure N-Boc-dehydro-β-cyclohexyl-alanine.

Act II: Asymmetric Hydrogenation for Stereoselective Synthesis

The second and most critical step is the asymmetric hydrogenation of the prochiral N-Boc-dehydro-β-cyclohexyl-alanine. This reaction introduces the chiral center at the α-carbon with high enantioselectivity, leading to the desired L- or D-enantiomer of Boc-β-cyclohexyl-alanine depending on the choice of the chiral catalyst. Rhodium-based catalysts bearing chiral phosphine ligands are widely employed for this transformation due to their high efficiency and selectivity.

The Power of Chiral Catalysis

The enantioselectivity of the hydrogenation is dictated by the chiral environment created by the metal-ligand complex. The substrate coordinates to the chiral catalyst in a specific orientation, and the hydrogen molecule is then delivered to one face of the double bond preferentially, leading to the formation of one enantiomer in excess. The choice of the chiral ligand is paramount in achieving high enantiomeric excess (ee). Ligands such as those from the DuPhos, JosiPhos, or DuanPhos families have proven to be highly effective in the asymmetric hydrogenation of dehydroamino acids.

Caption: A conceptual workflow of the asymmetric hydrogenation step, highlighting the role of the chiral catalyst.

Experimental Protocol: Asymmetric Hydrogenation of N-Boc-dehydro-β-cyclohexyl-alanine

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-Boc-dehydro-β-cyclohexyl-alanine | 269.35 | 2.7 g | 0.01 |

| [Rh(COD)₂]BF₄ | 406.08 | 4.1 mg | 1.0 x 10⁻⁵ |

| (S,S)-Et-DuPhos | 330.41 | 3.6 mg | 1.1 x 10⁻⁵ |

| Methanol (degassed) | - | 20 mL | - |

| Hydrogen Gas (H₂) | - | 1-10 atm | - |

Procedure:

-

In a glovebox, to a hydrogenation vessel, add the rhodium precursor [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol) and the chiral ligand (S,S)-Et-DuPhos (3.6 mg, 0.011 mmol).

-

Add degassed methanol (10 mL) and stir the mixture for 15-20 minutes to form the active catalyst.

-

In a separate flask, dissolve N-Boc-dehydro-β-cyclohexyl-alanine (2.7 g, 0.01 mol) in degassed methanol (10 mL).

-

Transfer the substrate solution to the hydrogenation vessel via a cannula.

-

Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.

-

Pressurize the vessel with hydrogen gas (1-10 atm) and stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction for completion by TLC or HPLC.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure Boc-β-cyclohexyl-L-alanine. The enantiomeric excess can be determined by chiral HPLC analysis.

Alternative Pathway: Catalytic Hydrogenation of N-Boc-phenylalanine

An alternative, though less common for producing the beta-isomer, is the direct hydrogenation of the aromatic ring of N-Boc-phenylalanine. This method is more direct if N-Boc-phenylalanine is readily available. However, forcing the hydrogenation of a stable aromatic ring requires more vigorous conditions, such as higher pressures and temperatures, and specific catalysts like rhodium on carbon or ruthenium-based catalysts.[3] Controlling the stereochemistry of the newly formed chiral centers on the cyclohexane ring can be challenging with this method.

Conclusion and Future Perspectives

The synthesis of Boc-β-cyclohexyl-alanine is a well-established process that relies on fundamental and powerful reactions in organic chemistry. The two-step approach involving the Erlenmeyer-Plöchl reaction followed by asymmetric hydrogenation is a robust and reliable method for obtaining this valuable non-proteinogenic amino acid in high yield and enantiopurity. The continued development of more active and selective hydrogenation catalysts will further enhance the efficiency of this synthesis. As the demand for custom amino acids in drug discovery continues to grow, the principles and protocols outlined in this guide will remain a cornerstone for the synthesis of Boc-β-cyclohexyl-alanine and other structurally similar building blocks.

References

-

Hilaris Publisher. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review. Retrieved from [Link]

-

RSC Publishing. (2010, February 24). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews. Retrieved from [Link]

-

International Journal of Applied Engineering & Technology. (2023, June 2). Ruthenium catalyzed oxidation of alanine and phenylalanine in alkaline medium. Retrieved from [Link]

-

PubMed. (1980, October). Cyclic peptides. IX. Asymmetric hydrogenation of alpha, beta-dehydroamino acid residue in cyclodipeptides and preparation of optically pure alpha-amino acids. Retrieved from [Link]

-

ACS Publications. (2014, January 3). Mechanism of asymmetric hydrogenation of β-dehydroamino acids catalyzed by rhodium complexes: Large-scale experimental and computational study. Retrieved from [Link]

-

PubMed. (1986, October). Synthesis of 14C-labelled peptides by asymmetric reduction of dehydroamino acids. Retrieved from [Link]

-

PrepChem.com. Synthesis of cyclohexylalanine. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Retrieved from [Link]

-

ACS Publications. Copper-Catalyzed Asymmetric Hydroboration of α-Dehydroamino Acid Derivatives: Facile Synthesis of Chiral β-Hydroxy-α-amino Acids. Organic Letters. Retrieved from [Link]

-

NIH. Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H‐Bond‐Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α‐Amino Acids. Retrieved from [Link]

-

PubChem. N-(tert-butoxycarbonyl)glycine. Retrieved from [Link]

-

Organic Syntheses Procedure. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]

- Google Patents. Crystallization method of Boc-amino acid.

-

Wikipedia. Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Retrieved from [Link]

-

YouTube. (2022, November 9). Erlenmeyer-Plochl Azalactone Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

Sources

A Researcher's Guide to Dabrafenib (GSK2118436): A Selective BRAF Inhibitor

An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Introduction: Targeting the Core Driver of Oncogenesis

Dabrafenib, also known by its GSK development code GSK2118436 and CAS number 458529-74-3, is a potent and highly selective, ATP-competitive inhibitor of RAF kinases. It has emerged as a critical tool in both the laboratory and the clinic for combating cancers driven by specific mutations in the BRAF gene.[1] Activating mutations in BRAF, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, are found in a significant percentage of human cancers, including approximately 50% of cutaneous melanomas, as well as a subset of thyroid, colorectal, and non-small cell lung cancers.[2][3] The most prevalent of these mutations is the V600E substitution, which renders the BRAF kinase constitutively active, leading to uncontrolled cell proliferation and survival.[2][4]

Dabrafenib's clinical significance is underscored by its approval for treating BRAF V600 mutation-positive melanoma, often in combination with a MEK inhibitor like trametinib to achieve a more durable response by targeting the pathway at two distinct nodes.[5][6] For researchers, Dabrafenib serves as a precise pharmacological tool to dissect the intricacies of the MAPK pathway, validate new therapeutic targets, and explore mechanisms of drug resistance.

Mechanism of Action: Precision Inhibition of the MAPK Signaling Cascade

The RAS-RAF-MEK-ERK (MAPK) pathway is a central signaling cascade that transduces extracellular signals from receptor tyrosine kinases to the nucleus, regulating fundamental cellular processes like proliferation, differentiation, and survival.[7] In cancers with a BRAF V600E mutation, the pathway is locked in a state of perpetual activation.

Dabrafenib exerts its therapeutic effect by specifically targeting this aberrant signaling. It is a potent inhibitor of the constitutively active BRAFV600E mutant kinase.[8] By binding to the ATP-binding site of the mutated BRAF protein, Dabrafenib prevents the phosphorylation and subsequent activation of its downstream targets, MEK1 and MEK2.[9] This action effectively blocks the entire signaling cascade, leading to a decrease in the phosphorylation of ERK, the final kinase in the chain.[8][10] The ultimate consequence is the inhibition of cell proliferation and the induction of apoptosis in cancer cells harboring the BRAF mutation.[8][11]

The selectivity of Dabrafenib is a key aspect of its utility. It demonstrates significantly higher potency against mutant BRAFV600E and BRAFV600K compared to wild-type BRAF and CRAF, minimizing off-target effects in non-cancerous cells.[12][13] This specificity makes it an invaluable reagent for studying melanomas and other cancers with these specific BRAF mutations.[12]

Diagram 1: Mechanism of action of Dabrafenib in the MAPK signaling pathway.

Quantitative Data Summary

The potency and selectivity of Dabrafenib have been extensively characterized in various assays. The following table summarizes key inhibitory concentration (IC50) values, providing a quantitative measure of its efficacy against different kinases and in cellular models.

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| B-RafV600E | Enzymatic | 0.6 - 0.7 | [8][14] |

| B-RafV600K | Enzymatic | 0.5 | |

| Wild-Type B-Raf | Enzymatic | 3.2 - 5.2 | [8][12] |

| C-Raf | Enzymatic | 5.0 - 6.3 | [8][12] |

| SK-MEL-28 (B-RafV600E) | Cell Proliferation | 3 | [10] |

| A375P F11 (B-RafV600E) | Cell Proliferation | 8 | [4][10] |

| Colo205 (B-RafV600E) | Cell Proliferation | 7 | [4][10] |

| HFF (Wild-Type B-Raf) | Cell Proliferation | 3,000 | [4][10] |

Experimental Protocols and Applications

Dabrafenib is a versatile tool for a range of in vitro and in vivo studies. A common application is to assess its impact on MAPK pathway signaling and cell viability in BRAF-mutant cancer cell lines.

Core Application: Western Blot Analysis of MAPK Pathway Inhibition

A fundamental experiment to confirm the on-target effect of Dabrafenib is to measure the phosphorylation status of MEK and ERK in a BRAFV600E mutant cell line, such as SK-MEL-28 melanoma cells.

Step-by-Step Protocol:

-

Cell Culture: Culture SK-MEL-28 cells in appropriate media and conditions until they reach approximately 70-80% confluency.

-

Compound Preparation: Prepare a 10 mM stock solution of Dabrafenib by reconstituting 5 mg of the lyophilized powder in 962 µl of DMSO.[12][13] Further dilute the stock solution in culture medium to achieve the desired final working concentration (e.g., 1 µM).

-

Treatment: Treat the SK-MEL-28 cells with the Dabrafenib working solution (e.g., 1 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[12]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for Phospho-MEK1/2 (Ser217/221) and total MEK1/2. Subsequently, probe for Phospho-ERK and total ERK. A loading control like β-Actin should also be used to ensure equal protein loading.[12]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis: Quantify the band intensities. A significant decrease in the ratio of phosphorylated MEK/ERK to total MEK/ERK in the Dabrafenib-treated samples compared to the vehicle control confirms the inhibitory activity of the compound.

Diagram 2: A typical experimental workflow for assessing MAPK pathway inhibition by Dabrafenib.

In Vivo Studies and Formulation Considerations

For researchers progressing to animal models, Dabrafenib has demonstrated significant antitumor activity in vivo.[4] In xenograft models using BRAFV600E human melanoma tumors, oral administration of Dabrafenib led to dose-dependent reductions in tumor growth, with some cases showing complete tumor regression.[4][10]

Formulation for Oral Gavage in Mice:

A common vehicle for administering Dabrafenib via oral gavage in mice consists of 0.5% hydroxypropylmethylcellulose and 0.2% Tween-80 in distilled water (pH 8.0).[15] Dosing regimens can vary, but daily administration for the duration of the study is typical.[15]

Conclusion and Future Perspectives

Dabrafenib (GSK2118436) is more than a therapeutic agent; it is a precision tool that has been instrumental in advancing our understanding of MAPK-driven cancers. For drug development professionals and researchers, it provides a validated starting point for investigating novel combination therapies, understanding the molecular underpinnings of drug resistance, and exploring its utility in other BRAF-mutant malignancies. As research continues, the insights gained from studies involving Dabrafenib will undoubtedly continue to shape the future of targeted cancer therapy.

References

-

Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358–362. Retrieved from [Link]

-

Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters. Published on PMC. Retrieved from [Link]

-

Pino, E., & De Luca, A. (2012). Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy. Current medicinal chemistry. Published on PMC. Retrieved from [Link]

-

Nazarian, R., et al. (2015). Concurrent MEK targeted therapy prevents MAPK pathway reactivation during BRAFV600E targeted inhibition in a novel syngeneic murine glioma model. Oncotarget. Published on PMC. Retrieved from [Link]

-

Falchook, G. S., et al. (2013). RAF Inhibitor Dabrafenib (GSK2118436) is Active in Melanoma Brain Metastases, Multiple BRAF Genotypes and Diverse Cancers. The lancet. Published on PMC. Retrieved from [Link]

-

Dana-Farber Cancer Institute. (n.d.). COMBI-AD: A phase III randomized double blind study of dabrafenib (GSK2118436) in COMBInation with trametinib (GSK1120212) versus two placebos.... Retrieved from [Link]

-

ClinicalTrials.gov. (n.d.). A Study of GSK2118436 in BRAF Mutant Metastatic Melanoma. Retrieved from [Link]

-

Ascierto, P. A., et al. (2013). Phase II trial (BREAK-2) of the BRAF inhibitor dabrafenib (GSK2118436) in patients with metastatic melanoma. Journal of Clinical Oncology, 31(26), 3205–3211. Retrieved from [Link]

-

Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ResearchGate. Retrieved from [Link]

-

Ascierto, P. A., et al. (2013). Phase II trial (BREAK-2) of the BRAF inhibitor dabrafenib (GSK2118436) in patients with metastatic melanoma. Request PDF on ResearchGate. Retrieved from [Link]

-

Welsh, S. J., & Corrie, P. G. (2019). Developments in the space of new MAPK pathway inhibitors for BRAF-mutant melanoma. Expert Opinion on Investigational Drugs, 28(5), 419–431. Retrieved from [Link]

-

Wilson, T. R., et al. (2014). MAPK pathway inhibition induces MET and GAB1 levels, priming BRAF mutant melanoma for rescue by hepatocyte growth factor. Cancer Research, 74(11), 3037–3049. Published on NIH. Retrieved from [Link]

-

Johnson, D. B., et al. (2014). MAP Kinase Pathway Alterations in BRAF-Mutant Melanoma Patients with Acquired Resistance to Combined RAF/MEK Inhibition. Cancer Discovery, 4(1), 61–68. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. RAF Inhibitor Dabrafenib (GSK2118436) is Active in Melanoma Brain Metastases, Multiple BRAF Genotypes and Diverse Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Developments in the space of new MAPK pathway inhibitors for BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. COMBI-AD: A phase III randomized double blind study of dabrafenib (GSK2118436) in COMBInation with trametinib (GSK1120212) versus two placebos in the ADjuvant treatment of high-risk BRAF V600 mutation-positive melanoma after surgical resection | Dana-Farber Cancer Institute [dana-farber.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Concurrent MEK targeted therapy prevents MAPK pathway reactivation during BRAFV600E targeted inhibition in a novel syngeneic murine glioma model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. caymanchem.com [caymanchem.com]

- 12. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]

- 13. Dabrafenib (GSK2118436) (#91942) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Dabrafenib | GSK2118436A | Raf inhibitor | TargetMol [targetmol.com]

A Technical Guide to the IUPAC Nomenclature of Boc-Cha-OH and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of drug discovery and peptide chemistry, unambiguous communication is paramount. The structural complexity of modified amino acids, which are pivotal building blocks for novel therapeutics, necessitates a standardized and systematic naming convention. This guide provides an in-depth exploration of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for N-α-(tert-butoxycarbonyl)-L-cyclohexylalanine (Boc-Cha-OH) and its common derivatives. As a non-proteinogenic amino acid, cyclohexylalanine (Cha) offers unique structural properties that are increasingly utilized to enhance the metabolic stability and conformational rigidity of peptide-based drugs. A thorough understanding of its systematic nomenclature is, therefore, essential for researchers in the field.

This document moves beyond a simple list of rules, offering a logical breakdown of the naming process, explaining the rationale behind the systematic construction of these names, and providing practical, field-tested protocols for the synthesis of key derivatives.

Decoding the Systematic Name of Boc-Cha-OH

The commonly used laboratory shorthand "Boc-Cha-OH" is a convenient trivial name. However, for formal publications, patents, and regulatory submissions, the systematic IUPAC name is required.

The IUPAC name for Boc-L-Cha-OH is (2S)-2-[[(tert-butoxy)carbonyl]amino]-3-cyclohexylpropanoic acid .[1][2] Let's dissect this name to understand its components, following the principles of substitutive nomenclature.

The Naming Logic: A Step-by-Step Breakdown

The IUPAC naming convention for substituted amino acids follows a hierarchical set of rules that prioritize the principal functional group and systematically describe all substituents.

-

Identifying the Parent Structure : The core of the molecule is an alanine derivative. Alanine is a three-carbon amino acid. In this case, the methyl group of alanine is substituted with a cyclohexyl group, making the parent chain a "propanoic acid" substituted with a cyclohexyl group at the 3-position.

-

Locating the Principal Functional Group : The carboxylic acid (-COOH) is the highest priority functional group in this molecule, hence the suffix "-oic acid".[3]

-

Numbering the Parent Chain : The carbon chain is numbered starting from the carboxylic acid carbon as position 1. Therefore, the α-carbon (the carbon to which the amino group is attached) is position 2.

-

Defining Stereochemistry : The "L" configuration of cyclohexylalanine corresponds to the (S) configuration at the α-carbon (C-2) according to the Cahn-Ingold-Prelog priority rules. This is denoted by the prefix "(2S)-".

-

Naming the Substituents :

-

A cyclohexyl group is attached to the third carbon (C-3), hence "3-cyclohexyl".

-

An amino group is attached to the second carbon (C-2). However, this amino group is itself substituted.

-

-

Naming the N-Protecting Group : The amino group at C-2 is protected with a tert-butoxycarbonyl group, commonly known as Boc.

-

The systematic name for the Boc group is derived from its constituent parts: a tert-butoxy group ((CH₃)₃C-O-) and a carbonyl group (-C=O).

-

When this acyl group is attached to a nitrogen atom, it is named as an "acylamino" substituent.[4] The acyl group itself is named by replacing the "-e" of the parent alkane with "-oyl" or, in this case, by combining the substituent name ("tert-butoxy") with "carbonyl".

-

Therefore, the substituent on the nitrogen is a [(tert-butoxy)carbonyl] group.

-

-

Assembling the Full Name : Combining these elements, we arrive at the full systematic name, with substituents listed in alphabetical order (though in this case there is only one complex substituent on the main chain). The substituent on the amino group is enclosed in brackets to indicate its complexity and its attachment to the "amino" part.

The following diagram illustrates this logical flow for constructing the IUPAC name:

Caption: Logical workflow for deriving the IUPAC name of Boc-Cha-OH.

IUPAC Nomenclature for Common Derivatives of Boc-Cha-OH

The systematic naming principles can be extended to various derivatives of Boc-Cha-OH, which are common intermediates in peptide synthesis and drug development.

Esters

Esterification of the carboxylic acid is a common modification. The name of the ester is formed by replacing the "-oic acid" suffix with "-oate" and prefixing the name of the alkyl or aryl group attached to the ester oxygen.[5]

| Derivative | Structure | Systematic IUPAC Name |

| Boc-Cha-OMe | Boc-NH-CH(CH₂-C₆H₁₁)-COOCH₃ | Methyl (2S)-2-[[(tert-butoxy)carbonyl]amino]-3-cyclohexylpropanoate[6] |

| Boc-Cha-OEt | Boc-NH-CH(CH₂-C₆H₁₁)-COOCH₂CH₃ | Ethyl (2S)-2-[[(tert-butoxy)carbonyl]amino]-3-cyclohexylpropanoate |

| Boc-Cha-OBn | Boc-NH-CH(CH₂-C₆H₁₁)-COOCH₂C₆H₅ | Benzyl (2S)-2-[[(tert-butoxy)carbonyl]amino]-3-cyclohexylpropanoate |

Amides

For amides, the "-oic acid" suffix is replaced with "-amide".[7][8] Substituents on the amide nitrogen are designated with the locant N.[8]

| Derivative | Structure | Systematic IUPAC Name |

| Boc-Cha-NH₂ | Boc-NH-CH(CH₂-C₆H₁₁)-CONH₂ | (2S)-2-[[(tert-butoxy)carbonyl]amino]-3-cyclohexylpropanamide |

| Boc-Cha-NHMe | Boc-NH-CH(CH₂-C₆H₁₁)-CONHCH₃ | (2S)-N-Methyl-2-[[(tert-butoxy)carbonyl]amino]-3-cyclohexylpropanamide |

| Boc-Cha-N(Me)₂ | Boc-NH-CH(CH₂-C₆H₁₁)-CON(CH₃)₂ | (2S)-N,N-Dimethyl-2-[[(tert-butoxy)carbonyl]amino]-3-cyclohexylpropanamide |

N-Alkylated Derivatives

Alkylation of the α-amino group introduces another level of complexity. The N-alkyl group is treated as a substituent on the amino nitrogen.

| Derivative | Structure | Systematic IUPAC Name |

| Boc-N(Me)-Cha-OH | Boc-N(CH₃)-CH(CH₂-C₆H₁₁)-COOH | (2S)-2-[amino]-3-cyclohexylpropanoic acid[9][10][11] |

Experimental Protocols for the Synthesis of Boc-Cha-OH Derivatives

The following protocols are provided as examples of common synthetic transformations performed on N-protected amino acids. These methods are widely applicable and have been optimized for high yield and purity.

Protocol 1: Esterification of Boc-Cha-OH to yield Boc-Cha-OMe

This procedure utilizes trimethylchlorosilane (TMSCl) in methanol, a convenient and efficient method for the esterification of amino acids.[12]

Materials:

-

Boc-Cha-OH

-

Anhydrous Methanol (MeOH)

-

Trimethylchlorosilane (TMSCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Suspend Boc-Cha-OH (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add trimethylchlorosilane (2.0 eq) dropwise to the stirred suspension.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is neutral to slightly basic.

-

Remove the methanol under reduced pressure.

-

Partition the remaining aqueous residue between ethyl acetate and water.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude methyl ester by column chromatography on silica gel if necessary.

Caption: Experimental workflow for the synthesis of Boc-Cha-OMe.

Protocol 2: Amidation of Boc-Cha-OH to yield Boc-Cha-NH₂

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxy-7-azabenzotriazole (HOAt) for efficient amide bond formation.[13]

Materials:

-

Boc-Cha-OH

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxy-7-azabenzotriazole (HOAt)

-

Ammonia solution (e.g., 7N in MeOH or aqueous ammonium hydroxide)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1M HCl solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Boc-Cha-OH (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask.

-

Add HOAt (1.2 eq) and EDC (1.2 eq) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

In a separate flask, prepare the ammonia source. If using aqueous ammonium hydroxide, ensure it is in excess (e.g., 5-10 eq). If using ammonia in methanol, add approximately 3-5 equivalents. Add DIPEA (2.0 eq) if an ammonium salt is used or to ensure basic conditions.

-

Slowly add the ammonia solution to the activated Boc-Cha-OH mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer successively with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude amide by recrystallization or column chromatography.

Conclusion

A precise understanding and correct application of IUPAC nomenclature are indispensable for the modern medicinal chemist. For non-proteinogenic amino acids like cyclohexylalanine and its protected derivatives, systematic naming ensures clarity and reproducibility in scientific communication. This guide has detailed the logical framework for naming Boc-Cha-OH and its common ester, amide, and N-alkylated derivatives. By breaking down the nomenclature into its constituent principles and providing validated experimental protocols, we aim to equip researchers with the foundational knowledge required to confidently synthesize, characterize, and describe these valuable compounds in their work.

References

-

IUPAC-IUB Joint Commission on Biochemical Nomenclature (JCBN). (1984). Nomenclature and Symbolism for Amino Acids and Peptides. Pure and Applied Chemistry, 56(5), 595-624. [Link]

-

ACD/Labs. (n.d.). Rule C-421 Amino Acids. Retrieved January 6, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Nomenclature of Amides. Retrieved January 6, 2026, from [Link]

-

An, G., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 14(1), 485-491. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

PubChem. (n.d.). N-(tert-Butoxycarbonyl)-N-methyl-D-alanine. Retrieved January 6, 2026, from [Link]

-

Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

Sources

- 1. N-Boc-3-cyclohexyl-L-alanine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. N-Boc-3-cyclohexyl-L-alanine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. nobraintoosmall.co.nz [nobraintoosmall.co.nz]

- 4. acdlabs.com [acdlabs.com]

- 5. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 6. Boc-Cha-OMe 98 98105-41-0 [sigmaaldrich.com]

- 7. caod.oriprobe.com [caod.oriprobe.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. N-(tert-Butoxycarbonyl)-N-methyl-D-alanine | C9H17NO4 | CID 16211306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Boc-Metyr(Me)-OH DCHA | C28H46N2O5 | CID 46737467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. N-Boc-N-methyl-(R)-3-cyclohexylalanine (1 x 500 mg) | Reagentia [reagentia.eu]

- 12. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of 3-tert-butoxycarbonylamino-3-cyclohexyl-propionic acid

An In-Depth Technical Guide to 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic Acid

Introduction: A Versatile Building Block for Advanced Peptide Therapeutics

This compound, a non-canonical β-amino acid, has emerged as a pivotal building block for researchers and scientists in the field of drug development and proteomics. Its structure, featuring a bulky, hydrophobic cyclohexyl group, offers a strategic tool for modulating the physicochemical properties of peptides. The incorporation of this analog into peptide sequences can significantly enhance metabolic stability, influence conformational rigidity, and improve pharmacokinetic profiles, addressing key challenges in the development of peptide-based therapeutics.[1][2][3]

This guide provides an in-depth analysis of the compound's properties, core reactivity, and applications. It is designed for professionals in drug discovery, offering field-proven insights and detailed protocols to effectively utilize this compound in research and development workflows.

Physicochemical and Structural Properties

The fundamental characteristics of this compound are summarized below. Accurate identification and understanding of these properties are crucial for its proper handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₅NO₄ | [4][5] |

| Molecular Weight | 271.35 g/mol | [4] |

| IUPAC Name | 3-Cyclohexyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [4] |

| Synonyms | N-Boc-β-cyclohexyl-β-alanine, 3-(Boc-amino)-3-cyclohexylpropionic Acid | [1][4] |

| CAS Number | 458529-74-3 (Racemate) | |

| 1260606-26-5 ((3R)-enantiomer) | [4] | |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C |

Core Reactivity and Synthetic Applications

The synthetic utility of this molecule is dictated by its two primary functional groups: the acid-labile tert-butoxycarbonyl (Boc) protecting group on the amine and the C-terminal carboxylic acid. Understanding the specific chemistry of these groups is essential for its successful incorporation into larger molecules.

The N-Terminal Boc Group: A Gateway to Amine Reactivity

The Boc group is a cornerstone of modern peptide synthesis, providing robust protection of the nitrogen nucleophile that can be removed under specific acidic conditions without affecting other sensitive parts of the molecule.

The standard method for Boc group removal is treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA). The mechanism proceeds via protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to generate the highly stable tert-butyl cation and a transient carbamic acid. This carbamic acid intermediate readily decarboxylates (releases CO₂) to yield the free amine, ready for the next coupling step.

This protocol describes a standard procedure for removing the Boc group in a solid-phase peptide synthesis (SPPS) context.

-

Resin Swelling: Swell the peptide-resin (containing the N-terminal Boc-protected amino acid) in dichloromethane (DCM) for 20-30 minutes to ensure reagent accessibility.

-

Solvent Removal: Drain the DCM from the reaction vessel.

-

Deprotection Cocktail Addition: Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.

-

Causality Insight: TFA is strong enough to cleave the Boc group efficiently but typically leaves more acid-labile side-chain protecting groups and the resin linkage intact, ensuring orthogonality.

-

-

Reaction Incubation: Gently agitate the mixture at room temperature for 30 minutes. The evolution of gas (isobutylene from the tert-butyl cation and CO₂) is an indicator of a successful reaction.

-

Reagent Removal: Drain the TFA/DCM solution.

-

Washing: Wash the resin thoroughly with DCM (3-5 times) to remove residual acid and the cleaved protecting group byproducts.

-

Neutralization: Wash the resin with a solution of 5% N,N-diisopropylethylamine (DIEA) in DCM (2 times, 5 minutes each) to neutralize the resulting ammonium salt and prepare the free amine for the subsequent coupling reaction.

-

Final Wash: Perform a final series of washes with DCM (3-5 times) to remove excess base.

The C-Terminal Carboxylic Acid: Activation for Amide Bond Formation

Directly forming an amide bond between a carboxylic acid and an amine is unfavorable due to a competing acid-base reaction that forms a highly unreactive carboxylate salt. Therefore, the carboxylic acid must first be converted into an activated, more electrophilic species.

Modern peptide synthesis relies on a variety of coupling reagents (e.g., carbodiimides like DCC, or phosphonium/uronium salts like HBTU/HATU) to generate a highly reactive intermediate. For instance, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), the carboxylic acid is converted into a reactive O-acylisourea ester. This species is highly susceptible to nucleophilic attack by the free N-terminal amine of another amino acid, leading to the efficient and rapid formation of a stable amide (peptide) bond.

This protocol details the coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

-

Prepare Amino Acid Solution: In a separate vessel, dissolve this compound (3 equivalents) and a coupling agent such as HATU (2.9 equivalents) in a minimal amount of N,N-dimethylformamide (DMF).

-

Activate the Carboxylic Acid: Add a non-nucleophilic base, typically DIEA (6 equivalents), to the amino acid solution. Allow the mixture to pre-activate for 1-5 minutes.

-

Causality Insight: The base deprotonates the carboxylic acid, forming a carboxylate that readily reacts with HATU. The pre-activation step ensures the reactive ester is formed before it is introduced to the amine, maximizing coupling efficiency.

-

-

Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the deprotected and neutralized peptide-resin.

-

Reaction Incubation: Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) to confirm the complete consumption of the free primary amine. A negative test (e.g., colorless beads) indicates a successful coupling.

-

Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Workflow Visualization: The Peptide Synthesis Cycle

The following diagram illustrates the core logical workflow for incorporating a Boc-protected amino acid into a growing peptide chain using solid-phase synthesis.

Caption: Core workflow of a single Boc-based solid-phase peptide synthesis (SPPS) cycle.

Representative Synthesis of a Complex Analog

While multiple synthetic routes to β-amino acids exist, a practical and stereoselective synthesis of a closely related analog, (2R,3R)-2-(tert-butoxycarbonyl)amino-3-hydroxy-3-cyclohexylpropanoic acid, highlights a modern approach. This method, developed by Alza et al. and published in Organic Process Research & Development, utilizes a Sharpless asymmetric dihydroxylation as the key chirality-inducing step, avoiding the need for chromatographic purification.[6]

The key transformations in this multi-step synthesis include:[6]

-

Asymmetric Dihydroxylation: An unsaturated ester precursor, 3-cyclohexylacrylic acid ethyl ester, is converted to a chiral diol using the Sharpless AD-mix-β conditions.

-

Cyclic Sulfate Formation: The resulting diol is treated with sulfuryl chloride to form a cyclic sulfate, which serves as a versatile intermediate.

-

Ring Opening and Reduction: The cyclic sulfate undergoes nucleophilic attack by an azide, followed by reduction and in-situ Boc protection of the newly formed amine.

-

Saponification: The final step involves the hydrolysis of the ethyl ester to yield the desired carboxylic acid.

This scalable process demonstrates a robust pathway to enantiomerically pure, complex non-canonical amino acids suitable for pharmaceutical development.[6]

References

-

Alza, E., et al. (2007). Practical, Scalable, Enantioselective Synthesis of (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic Acid. Organic Process Research & Development. Available at: [Link]

-

Gharaati, A., et al. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences. Available at: [Link]

-

Lee, Y. S., et al. (2010). Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology. Available at: [Link]

-

PubChem (2026). (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem (2026). (2S)-2-(((tert-butoxy)carbonyl)amino)-3-cyclohexylpropanoic acid. National Center for Biotechnology Information. Available at: [Link]

-

Anaspec. Boc-beta-cyclohexyl-L-alanine. Available at: [Link]

- Google Patents. US6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds.

-

Sánchez-Rico, C., et al. (2020). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoic acid | C14H25NO4 | CID 40423882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Boc-beta-cyclohexyl-D-alanine monohydrate CAS#: 127095-92-5 [m.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

The Solubility Profile of Boc-Cyclohexyl-propionic Acid in Organic Solvents: An In-depth Technical Guide for Drug Development Professionals

Abstract

(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid, commonly known in the field as Boc-cyclohexyl-propionic acid or Boc-L-cyclohexylalanine (Boc-Cha-OH), is a critical building block in contemporary peptide synthesis and drug design. Its bulky, hydrophobic cyclohexyl side chain imparts unique conformational constraints and metabolic stability to peptidomimetics and other pharmaceutical compounds. However, the successful integration of this valuable synthetic intermediate into drug development workflows is contingent upon a thorough understanding of its solubility characteristics in various organic solvents. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of Boc-cyclohexyl-propionic acid, offering a foundational reference for researchers, scientists, and drug development professionals. The guide delineates the molecular determinants of its solubility, presents established methodologies for both thermodynamic and kinetic solubility determination, and provides a framework for interpreting solubility data in the context of process chemistry, formulation development, and preclinical studies.

Introduction: The Significance of Boc-Cyclohexyl-propionic Acid in Pharmaceutical Development

Boc-cyclohexyl-propionic acid is a non-proteinogenic amino acid derivative that has garnered significant attention in medicinal chemistry. The incorporation of the cyclohexyl moiety can enhance the lipophilicity of a peptide, potentially improving its cell permeability and oral bioavailability. Furthermore, the steric bulk of the cyclohexyl group can shield the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the drug candidate.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide chemistry, lauded for its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. This stability makes Boc-protected amino acids, including Boc-cyclohexyl-propionic acid, highly versatile reagents in both solid-phase and solution-phase peptide synthesis.[1]

A comprehensive understanding of the solubility of Boc-cyclohexyl-propionic acid is paramount for several key aspects of drug development:

-

Process Chemistry and Synthesis: Efficient reaction kinetics, purification, and isolation of intermediates and the final active pharmaceutical ingredient (API) are all dependent on appropriate solvent selection guided by solubility data.

-

Formulation Development: The development of stable and bioavailable dosage forms, whether for oral, parenteral, or topical administration, requires precise knowledge of the API's solubility in a range of pharmaceutically acceptable excipients and solvent systems.

-

Preclinical and In Vitro Studies: The accuracy and reproducibility of in vitro assays, such as cell-based potency and permeability studies, are contingent on the complete dissolution of the test compound in the assay medium.

This guide aims to equip the reader with the fundamental knowledge and practical methodologies to confidently assess and leverage the solubility of Boc-cyclohexyl-propionic acid in their research and development endeavors.

Theoretical Framework: Molecular Determinants of Solubility

The solubility of a solid compound in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a useful, albeit simplified, framework for predicting solubility.[2] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

The molecular structure of Boc-cyclohexyl-propionic acid presents a fascinating case study in solubility, as it incorporates distinct regions of varying polarity:

-

Polar Carboxylic Acid Group (-COOH): This functional group is capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar, protic solvents such as alcohols.

-

Bulky, Non-polar Cyclohexyl Group: This aliphatic ring system is hydrophobic and will preferentially interact with non-polar solvents through van der Waals forces. Its significant size can also sterically hinder the solvation of the more polar regions of the molecule.

-

Moderately Polar Boc Protecting Group: The carbamate linkage and the carbonyl group of the Boc moiety contribute a degree of polarity and can participate in dipole-dipole interactions and hydrogen bonding as an acceptor.

The overall solubility of Boc-cyclohexyl-propionic acid in a given solvent will be determined by the balance of these competing interactions. It is anticipated that the compound will exhibit good solubility in polar aprotic solvents that can effectively solvate both the polar and non-polar regions of the molecule.

Quantitative Solubility Profile of Boc-Cyclohexyl-propionic Acid

Table 1: Estimated Solubility of Boc-Cyclohexyl-propionic Acid in Common Organic Solvents at Ambient Temperature

| Organic Solvent | Solvent Type | Polarity Index | Estimated Solubility | Rationale and Causality |

| Methanol (MeOH) | Polar Protic | 5.1 | Good | The hydroxyl group can hydrogen bond with the carboxylic acid, and the short alkyl chain can interact with the cyclohexyl group. Solubility of at least 1 g/100mL is confirmed.[2] |

| Ethanol (EtOH) | Polar Protic | 4.3 | Moderate to Good | Similar to methanol, but the slightly longer alkyl chain may enhance interactions with the cyclohexyl group, though overall polarity is lower. |

| Isopropanol (IPA) | Polar Protic | 3.9 | Moderate | The increased steric bulk and lower polarity compared to methanol and ethanol may slightly reduce its solvating efficiency for the polar groups. |

| Acetonitrile (ACN) | Polar Aprotic | 5.8 | Moderate | As a polar aprotic solvent, it can engage in dipole-dipole interactions but lacks hydrogen bond donating ability, which may limit its interaction with the carboxylic acid. |

| Acetone | Polar Aprotic | 5.1 | Moderate to Good | Its polarity is similar to methanol, and it can act as a hydrogen bond acceptor for the carboxylic acid. |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Very Good | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic molecules, including protected amino acids.[3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Very Good | Another highly polar aprotic solvent with strong hydrogen bond accepting capabilities, making it an excellent solvent for many pharmaceutical compounds. |

| Toluene | Non-polar | 2.4 | Poor to Moderate | The non-polar nature of toluene will favor interaction with the cyclohexyl group, but it will be a poor solvent for the polar carboxylic acid and Boc groups. |

| Hexane | Non-polar | 0.1 | Poor | As a non-polar aliphatic solvent, it is unlikely to effectively solvate the polar functional groups of the molecule. |

Note: The estimated solubility categories are defined as: Very Good (>100 mg/mL), Good (10-100 mg/mL), Moderate (1-10 mg/mL), and Poor (<1 mg/mL). These are estimations and should be confirmed experimentally.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, rigorous experimental determination is essential. The choice of methodology often depends on the stage of drug development, with high-throughput kinetic assays being favored in early discovery and more time-intensive thermodynamic methods being employed during process development and pre-formulation.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility. It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Diagram 1: Workflow for Thermodynamic Solubility Determination

Caption: Workflow for the shake-flask method.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid Boc-cyclohexyl-propionic acid to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial for ensuring that equilibrium has been reached.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or incubator. Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same temperature to permit the sedimentation of the excess solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure the complete removal of any suspended solid particles, filter the aliquot through a syringe filter (e.g., 0.22 µm).

-

Analysis: Dilute the filtered sample with a suitable mobile phase or solvent and quantify the concentration of Boc-cyclohexyl-propionic acid using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is then calculated from the measured concentration and the dilution factor.

Kinetic Solubility Determination for High-Throughput Screening

In early drug discovery, where large numbers of compounds are screened, kinetic solubility assays are often employed. These methods are faster and require less material than thermodynamic solubility determination. Kinetic solubility is a measure of the concentration at which a compound precipitates from a solution when it is rapidly added from a concentrated stock solution (typically in DMSO).

Sources

A-Technical-Guide-to-the-Role-of-the-Cyclohexyl-Group-in-Amino-Acid-Structure

Abstract

In the landscape of peptide-based therapeutics and chemical biology, the incorporation of non-canonical amino acids is a paramount strategy for enhancing stability, modulating bioactivity, and improving pharmacokinetic profiles. Among these, amino acids bearing a cyclohexyl group, most notably L-cyclohexylalanine (Cha), have emerged as indispensable tools. This guide provides an in-depth technical analysis of the multifaceted role of the cyclohexyl moiety in amino acid and peptide structure. We will explore its fundamental physicochemical properties, its profound impact on peptide conformation and proteolytic stability, and its strategic application in drug design. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for leveraging cyclohexyl-containing amino acids in modern peptide science.

Introduction: Beyond the Canonical 20

The functional limitations of native peptides—primarily their conformational flexibility and susceptibility to enzymatic degradation—have long been a hurdle in their development as therapeutics. The strategic substitution of natural amino acids with synthetic analogues offers a powerful solution. L-cyclohexylalanine, an analogue of phenylalanine where the aromatic phenyl ring is replaced by a saturated cyclohexyl ring, exemplifies this approach.[1][2] This seemingly subtle change from an sp²-hybridized aromatic ring to an sp³-hybridized aliphatic ring introduces a unique combination of hydrophobicity, steric bulk, and conformational rigidity.[1] These properties profoundly influence the local and global structure of a peptide, bestowing enhanced stability and often superior biological activity.[1][3] This guide will dissect the structural and functional consequences of integrating the cyclohexyl group, establishing its role as a critical component in the design of next-generation peptide-based molecules.

Physicochemical Properties of Cyclohexyl Amino Acids

The unique attributes of the cyclohexyl group are rooted in its fundamental chemical and physical characteristics. Understanding these properties is crucial to predicting and exploiting its effects in a peptide sequence.

Structure, Stereochemistry, and Hydrophobicity

The most common cyclohexyl amino acid, (S)-2-amino-3-cyclohexylpropanoic acid or L-cyclohexylalanine (L-Cha), is structurally analogous to L-phenylalanine (L-Phe) and L-leucine (L-Leu).[1][4][5] The key difference is the side chain: a cyclohexylmethyl group. This aliphatic, non-polar side chain makes Cha significantly hydrophobic, a property that can enhance interactions with non-polar binding pockets in target proteins and improve membrane permeability.[6][7]

Below is a diagram comparing the structures of these key amino acids.

Caption: Comparative structures of L-Leucine, L-Phenylalanine, and L-Cyclohexylalanine.

The hydrophobicity of an amino acid can be quantified using various scales. The LogP value, which measures the partition coefficient in an octanol-water system, is a common metric for lipophilicity.

| Amino Acid | Side Chain | LogP (Calculated) | Comments |

| Leucine (Leu) | Isobutyl | 1.86 | Standard hydrophobic residue |

| Phenylalanine (Phe) | Benzyl | 2.20 | Aromatic and hydrophobic |

| Cyclohexylalanine (Cha) | Cyclohexylmethyl | ~1.91 - 2.5 | Highly hydrophobic, aliphatic[4] |

Note: LogP values can vary based on the calculation method.

Steric Bulk and Conformational Rigidity

The cyclohexyl ring is substantially bulkier than the side chains of aliphatic amino acids like leucine or valine and imposes significant steric hindrance.[1] This bulkiness restricts the allowable conformations of the peptide backbone, limiting the rotational freedom around the phi (φ) and psi (ψ) dihedral angles.[1] This "conformational constraint" is a key principle in modern peptidomimetic design. By reducing the number of accessible conformations, the incorporation of Cha can pre-organize a peptide into its bioactive shape, minimizing the entropic penalty upon binding to its target and thus potentially increasing affinity.[8]

Impact on Peptide and Protein Structure

The introduction of a cyclohexylalanine residue can dramatically alter a peptide's structural and functional properties, primarily by enhancing stability.

Promotion of Defined Secondary Structures

The conformational restrictions imposed by the Cha side chain can favor specific secondary structures. While its large size can be disruptive to tightly packed α-helices, it is often well-tolerated in β-sheets and turns. In some contexts, the substitution of a phenylalanine with cyclohexylalanine has been shown to promote the crystallization of peptides by facilitating more ordered packing within the crystal lattice, which is invaluable for structural biology studies.[9][10][11]

Enhancement of Proteolytic Stability

A primary advantage of using cyclohexylalanine is the dramatic increase in resistance to proteolytic degradation.[1][3] Proteases, the enzymes responsible for cleaving peptide bonds, have highly specific active sites that recognize the shape and chemical nature of L-amino acid side chains. The bulky, non-natural cyclohexyl group acts as a "steric shield," physically hindering the approach of proteases to the adjacent peptide bonds.[1] This effect is particularly pronounced when using the D-isomer (D-Cha), as proteases are stereospecific for L-amino acids.[1]